![molecular formula C13H9ClF2O B3043310 (3-Chlorophenyl)(3,4-difluorophenyl)methanol CAS No. 844683-50-7](/img/structure/B3043310.png)
(3-Chlorophenyl)(3,4-difluorophenyl)methanol
Overview
Description
The compound "(3-Chlorophenyl)(3,4-difluorophenyl)methanol" is a chlorinated and fluorinated organic molecule that contains phenyl rings with chlorine and fluorine substituents attached to a methanol group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with chlorophenyl and fluorophenyl groups, which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or cycloaddition processes. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . Similarly, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established by a reaction with a Grignard reagent . These methods could potentially be adapted for the synthesis of "(3-Chlorophenyl)(3,4-difluorophenyl)methanol."
Molecular Structure Analysis
The molecular structure of chlorophenyl and fluorophenyl compounds is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined using X-ray crystallography, revealing a monoclinic space group . Similarly, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was elucidated by X-ray diffraction crystallography . These techniques could be employed to determine the molecular structure of "(3-Chlorophenyl)(3,4-difluorophenyl)methanol."
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and fluorophenyl compounds can be influenced by the presence of halogen atoms. For example, halogen bonding is observed in the solid-state structures of benzene-1,3,5-triyltris((4-chlorophenyl)methanone), which forms a dimeric structure due to C-Cl···Cl interactions . Such halogen bonding could also be relevant for "(3-Chlorophenyl)(3,4-difluorophenyl)methanol," affecting its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl and fluorophenyl compounds can be quite diverse. For instance, tris(4-chlorophenyl)methanol was identified in various marine organisms, indicating its persistence and bioaccumulation potential . The presence of halogen atoms can also influence the compound's spectral properties, as seen in the spectral characterization of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole . These properties would be important to consider when analyzing "(3-Chlorophenyl)(3,4-difluorophenyl)methanol."
Scientific Research Applications
Biocatalytic Synthesis
- Biocatalytic Synthesis in Microreaction Systems : A study by Chen et al. (2021) focused on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), a compound similar in structure to (3-Chlorophenyl)(3,4-difluorophenyl)methanol. They developed a microreaction system using recombinant E. coli as a catalyst. This method provided an efficient and green approach to synthesis, reducing the reaction time significantly while maintaining high yield and enantiomeric excess (Chen et al., 2021).
Crystal Structure Analysis
- Synthesis and Crystal Structure : Dong and Huo (2009) conducted a study on bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound structurally related to (3-Chlorophenyl)(3,4-difluorophenyl)methanol. They analyzed its crystal structure using X-ray diffraction, providing insights into molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).
Antibacterial Activity
- Antibacterial Applications : Research by Mogilaiah et al. (2009) explored the synthesis and antibacterial activity of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles, which are structurally related to the subject compound. They identified potential antibacterial properties in these compounds, highlighting their medicinal applications (Mogilaiah et al., 2009).
Environmental Contamination Analysis
- Tris(4-chlorophenyl)methanol in the Environment : A study by Jarman et al. (1992) reported the global distribution of tris(4-chlorophenyl)methanol in marine mammals and bird eggs, showing the environmental impact and bioaccumulation of chlorophenyl compounds, which can be extrapolated to understand the ecological footprint of similar compounds like (3-Chlorophenyl)(3,4-difluorophenyl)methanol (Jarman et al., 1992).
Chiral Intermediate Production
- Production of Chiral Intermediates : Ni et al. (2012) investigated the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of Betahistine, by using a newly isolated Kluyveromyces sp. in an aqueous two-phase system. This study highlights the significance of such compounds in pharmaceutical manufacturing (Ni et al., 2012).
Rare Earth Elements in Methanol Synthesis
- Rare Earth Elements in Methanol Synthesis : Research by Richard and Fan (2018) delved into the use of rare earth elements in methanol synthesis, considering their unique properties. The study's relevance lies in understanding the broader applications and chemical reactions involving methanol, which can be related to the target compound's synthesis and reactions (Richard & Fan, 2018).
properties
IUPAC Name |
(3-chlorophenyl)-(3,4-difluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVPHDMMCAQTNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=C(C=C2)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(3,4-difluorophenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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